7-ethyl-2,3-dihydro-1H-indole
Description
Early Synthetic Endeavors Towards Dihydroindole Scaffolds
The synthesis of the indole (B1671886) nucleus itself dates back to the 19th century, with initial work focused on understanding the structure of indigo (B80030) dye. wikipedia.orgbiocrates.com In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust. wikipedia.org However, the selective synthesis of the saturated dihydroindole (indoline) core presented its own set of challenges. Early methods often involved the reduction of the corresponding indole. The hydrogenation of indoles is a difficult task due to the high resonance stability of the aromatic nucleus. nih.gov Furthermore, the resulting indoline (B122111), a cyclic secondary amine, could poison the metal catalyst, hindering the reaction's progress. nih.gov
One of the most venerable methods for constructing the indole scaffold, which can subsequently be reduced to an indoline, is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgwikipedia.orgbyjus.comthermofisher.comcreative-proteomics.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comalfa-chemistry.com While powerful, the Fischer indole synthesis often requires harsh conditions, such as strong acids and high temperatures. rsc.org Another classical approach is the Bischler-Möhlau indole synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, though it is known for its harsh conditions and often unpredictable yields. wikipedia.org
Development of Key Methodologies Influencing 7-Ethyl-2,3-dihydro-1H-indole Synthesis
The synthesis of specifically substituted indolines, such as the 7-ethyl derivative, required the development of more refined and regioselective methodologies. A significant advancement in this area is the directed ortho-lithiation of N-protected indolines. For instance, the use of a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen directs lithiation specifically to the C-7 position. orgsyn.org This allows for the introduction of various electrophiles, including those that can be converted to an ethyl group, providing a direct route to 7-substituted indolines. orgsyn.org This method is particularly valuable as other directing groups often favor metalation at the C-2 or C-3 positions. orgsyn.org
Another key development has been the improvement of catalytic hydrogenation techniques. The use of heterogeneous catalysts like platinum on carbon (Pt/C) in the presence of a Brønsted acid, such as p-toluenesulfonic acid, in water has been shown to be an effective and environmentally friendly method for the hydrogenation of a variety of substituted indoles to their corresponding indolines in excellent yields. nih.gov More recently, main-group element catalysts, such as triarylboranes, have emerged as efficient catalysts for the solvent-free hydrogenation of N-substituted indoles to indolines. nih.gov Palladium-catalyzed transfer hydrogenation of N-H indoles using trifluoroethanol and tetrahydroxydiboron (B82485) as a hydrogen source has also been developed. bohrium.com
Furthermore, rhodium(III)-catalyzed oxidative cross-coupling reactions have provided an atom-economic, one-pot method for the preparation of 7-substituted indoles through the regioselective olefination of indoline derivatives followed by oxidation. nih.gov Palladium-catalyzed decarboxylative acylation of indolines with α-keto acids via C-H bond activation also offers a pathway to C7-carbonylated indoles, which could potentially be reduced to the corresponding ethyl-substituted derivatives. nih.govrsc.org
The Fischer indole synthesis itself has been adapted for the preparation of 7-substituted tryptophols, which are precursors to compounds like etodolac (B1671708). One such method involves the reaction of 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran (B140613). iosrjournals.org
Structure
3D Structure
Properties
IUPAC Name |
7-ethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHXMWFBMSQKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196303-47-6 | |
| Record name | 7-ethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 7 Ethyl 2,3 Dihydro 1h Indole and Its Functionalized Derivatives
Classical and Contemporary Approaches to the 2,3-Dihydro-1H-indole Nucleus
The construction of the 2,3-dihydro-1H-indole (indoline) ring system is a fundamental objective in organic synthesis, with numerous methods developed to achieve this goal. These strategies range from variations of historical name reactions to modern catalytic protocols, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Fischer Indole (B1671886) Synthesis Variations for Substituted Dihydroindoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles and, by extension, their dihydro counterparts. thermofisher.comwikipedia.orgmdpi.com The classical reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of dihydroindoles, this can be adapted by using appropriate precursors or by subsequent reduction.
One notable variation for accessing substituted dihydroindoles involves the reaction of a substituted phenylhydrazine (B124118) with a cyclic ketone. For instance, the synthesis of a 7-ethyl-substituted indoline (B122111) core can be conceptualized through the cyclization of an ethyl-substituted cyclohexanone (B45756) derivative with a phenylhydrazine under acidic conditions. The reaction typically proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole nucleus. wikipedia.org The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid and sulfuric acid, as well as Lewis acids such as zinc chloride, being commonly employed. wikipedia.orgmdpi.com
Modern adaptations of the Fischer indole synthesis have expanded its utility. For example, a palladium-catalyzed version allows for the cross-coupling of aryl bromides with hydrazones to generate the necessary intermediates. wikipedia.org Furthermore, solid-phase synthesis techniques have been developed to produce 2,3-disubstituted indoles, demonstrating the versatility of this classical reaction in contemporary chemical synthesis. nih.gov
| Fischer Indole Synthesis Variation | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Classical Method | Phenylhydrazine, Ketone/Aldehyde | Brønsted or Lewis Acid, Heat | Substituted Indole | wikipedia.orgmdpi.com |
| Dihydroindole Adaptation | Ethyl-substituted Cyclohexanone, Phenylhydrazine | Acidic Conditions | Dihydroindole Core | |
| Buchwald Modification | Aryl Bromide, Hydrazone | Palladium Catalyst | N-Arylhydrazone Intermediate | wikipedia.org |
| Solid-Phase Synthesis | Resin-bound Precursor | TFA Cleavage | 2,3-Disubstituted Indole | nih.gov |
Cyclization Reactions of Precursor Indole Derivatives
The formation of the 2,3-dihydro-1H-indole ring can also be achieved through the cyclization of various open-chain precursors. These methods often provide a high degree of control over the substitution pattern of the final product.
One such approach is the Larock indole annulation, a palladium-catalyzed process that can be utilized for macrocyclization reactions to form cyclic systems containing an embedded indole ring. nih.gov While typically used for larger ring systems, the principles can be adapted for the formation of the five-membered ring of the indoline core. The reaction generally involves the coupling of an ortho-haloaniline with an alkyne. nih.gov
Metal-free cyclization strategies have also been developed. For example, a two-step sequence involving the ring-opening of an aryl triazole followed by an oxidative cyclization can produce N-substituted indole derivatives. mdpi.com Another metal-free approach utilizes an electrochemical intramolecular C(sp2)-H amination of 2-vinylanilines to selectively synthesize indoline or indole derivatives. organic-chemistry.org
Diels-Alder reactions of vinyl indoles have emerged as a powerful tool for constructing carbazole (B46965) and tetrahydrocarbazole frameworks, which are structurally related to dihydroindoles. researchgate.netnih.gov These reactions demonstrate the utility of in-situ generated vinylindoles as dienes in cycloaddition reactions. nih.gov
A direct synthesis of 7-ethylindole (B1586515), a precursor to 7-ethyl-2,3-dihydro-1H-indole, has been proposed via a vapor-phase reaction of 2-ethylaniline (B167055) with ethylene (B1197577) glycol over a bifunctional catalyst. The proposed pathway involves the dehydrogenation of ethylene glycol to 2-hydroxyacetaldehyde, followed by N-alkylation of 2-ethylaniline to form a Schiff's base, which then cyclizes. researchgate.net
Reduction Strategies of Indoles and Oxindoles to Dihydroindoles
The reduction of indoles and their oxidized congeners, oxindoles, represents a direct and widely used approach for the synthesis of 2,3-dihydro-1H-indoles. The choice of reducing agent and reaction conditions is critical to achieve the desired chemoselectivity.
Catalytic hydrogenation is an environmentally benign method for the reduction of the 2,3-double bond of indoles to yield indolines. nih.gov A variety of catalysts and conditions have been explored to optimize this transformation.
A common protocol employs platinum(IV) oxide (PtO₂) as a catalyst in the presence of hydrogen gas. nih.gov An effective and green procedure involves the use of platinum on carbon (Pt/C) as a heterogeneous catalyst in water, activated by an acid such as p-toluenesulfonic acid. nih.gov This method allows for the hydrogenation of a broad range of unprotected indoles to their corresponding indolines in excellent yields at room temperature and moderate hydrogen pressure. nih.gov
Rhodium catalysts have also been shown to be effective for the hydrogenation of N-protected indoles. For instance, N-t-butoxycarbonylindoles can be smoothly hydrogenated to the corresponding cis-2,3-dihydroindoles in the presence of a rhodium catalyst and acetic acid. researchgate.net The stereospecificity of catalytic hydrogenation, typically a syn-addition of hydrogen atoms, is a key feature of this method. youtube.com
| Catalyst System | Substrate | Solvent/Additive | Key Features | Reference(s) |
| Pt/C | Unprotected Indoles | Water, p-toluenesulfonic acid | Green, High Yield, Room Temperature | nih.gov |
| PtO₂ (Adam's catalyst) | (2-oxoindolin-3-yl)acetonitrile | Acetic Anhydride (B1165640) | Chemoselective nitrile reduction | nih.gov |
| Rhodium Catalyst | N-t-butoxycarbonylindoles | Acetic Acid | High yield of cis-dihydroindoles | researchgate.net |
| Nickel (Ni(111)) | Indole, Indoline | - | Model study of dehydrogenation | fau.de |
Oxindoles serve as versatile precursors to dihydroindoles, and the chemoselective reduction of the oxindole (B195798) moiety is a key transformation. This often involves the reduction of the amide carbonyl group.
A powerful reducing agent for this purpose is borane (B79455) (BH₃), which can be generated in situ from sodium borohydride (B1222165) and iodine in dry tetrahydrofuran. nih.gov This system can reduce the amide carbonyl of an oxindole to the corresponding methylene (B1212753) group of an indoline. However, for some substrates, this can be accompanied by partial aromatization to the indole. nih.gov
For oxindoles bearing other reducible functional groups, such as a nitrile, chemoselectivity becomes crucial. The selective reduction of a nitrile group in the presence of the oxindole amide can be achieved using sodium borohydride in methanol (B129727) with catalytic amounts of anhydrous nickel(II) chloride. nih.gov This allows for the synthesis of functionalized indolines that can be further elaborated. The principle of chemoselectivity involves choosing a reagent that will react with one functional group in the presence of another. youtube.comyoutube.com
Targeted Synthesis of this compound and Its Direct Precursors
The synthesis of this compound often proceeds through the preparation and subsequent modification of 7-ethylindole or a related precursor.
An optimized process for the synthesis of 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug etodolac (B1671708), utilizes a Fischer indole synthesis approach. iosrjournals.org This involves the reaction of 2-ethylphenylhydrazine hydrochloride with 2,3-dihydrofuran (B140613) in a mixture of N,N-dimethylacetamide and water with sulfuric acid as a catalyst. iosrjournals.org The resulting 7-ethyltryptophol contains the 7-ethylindole core, which can then be reduced to the target this compound.
The direct partial hydrogenation of 7-ethylindole is another viable route to this compound. This would typically be achieved using catalytic hydrogenation methods as described in section 2.1.3.1.
Furthermore, a synthetic route to a derivative, 3-[7-ethyl-3-(2-hydroxy-ethyl)-1H-indol-2-yl]-3-(7-ethyl-1H-indol-3-yl)-pentanoic acid, starts from commercially available 7-ethylindole, highlighting its role as a key building block. derpharmachemica.com
The synthesis of 7-ethylindole itself has been proposed to occur via the vapor-phase cyclization of 2-ethylaniline and ethylene glycol. researchgate.net This method, if optimized, could provide a scalable route to the direct precursor of this compound.
| Target Compound | Starting Materials | Methodology | Key Intermediate | Reference(s) |
| 7-Ethyltryptophol | 2-Ethylphenylhydrazine HCl, 2,3-Dihydrofuran | Fischer Indole Synthesis | 7-Ethyltryptophol | iosrjournals.org |
| This compound | 7-Ethylindole | Partial Catalytic Hydrogenation | 7-Ethylindole | |
| 7-Ethylindole | 2-Ethylaniline, Ethylene Glycol | Vapor-Phase Cyclization | 7-Ethylindole | researchgate.net |
Synthesis of 7-Ethyltryptophol as a Key Intermediate
7-Ethyltryptophol, chemically designated as 2-(7-ethyl-1H-indol-3-yl)ethanol, is a pivotal intermediate in the synthesis of various more complex molecules. iosrjournals.org Its preparation is most commonly achieved through the Fischer indole synthesis. This classic method involves the reaction of 2-ethylphenylhydrazine or its hydrochloride salt with a suitable four-carbon aldehyde equivalent, such as 4-hydroxybutyraldehyde (B1207772) or its cyclic precursor, 2,3-dihydrofuran. iosrjournals.orgacs.orguq.edu.au
The general process involves the acid-catalyzed condensation of the hydrazine (B178648) with the aldehyde to form a hydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. acs.orggoogle.com The reaction sequence begins with the hydrolysis of 2,3-dihydrofuran under acidic conditions to generate 4-hydroxybutyraldehyde in situ. google.comnih.gov This is immediately reacted with 2-ethylphenylhydrazine hydrochloride. The resulting hydrazone is then cyclized, typically without isolation, to yield 7-ethyltryptophol. google.com
The synthesis of 7-ethyltryptophol is plagued by the formation of several undesired byproducts, which has led to numerous studies focused on optimizing reaction conditions to enhance yield and purity. acs.orguq.edu.au Key challenges include the decomposition of the hydrazone intermediate and side-reactions involving the reactive product. acs.orgacs.org
Several strategies have been developed to improve the process:
Solvent and Catalyst Systems : An optimized process utilizes a mixture of N,N-dimethylacetamide (DMAc) and water as the solvent with sulfuric acid as the catalyst, affording yields of up to 75%. iosrjournals.org Other solvents like 1,4-dioxane, THF, and ethanol (B145695) have been used, but often require reflux temperatures which can lead to lower yields and purity. iosrjournals.org
pH Control : Maintaining a weakly acidic pH during hydrazone formation is crucial for minimizing side-products. researchgate.netgoogleapis.com After cyclization, adjusting the pH to around 8 can also aid in the purification process. googleapis.com
Continuous Flow and Microwave-Assisted Synthesis : Modern techniques have been applied to intensify the process. Continuous flow reactors offer better control over reaction parameters and have been used to produce 7-ethyltryptophol from 2-ethylphenylhydrazine and 2,3-dihydrofuran. acs.orguq.edu.auacs.org While yields were moderate (40-50%), this method allows for production on a multikilogram scale and uses an environmentally benign solvent like methanol. acs.orgacs.org Microwave-assisted continuous flow synthesis has proven highly effective, achieving a 78% yield with a very short residence time (30 seconds), which suppresses the formation of byproducts. nih.govresearchgate.netguidechem.com
The table below summarizes various optimized conditions for the synthesis of 7-ethyltryptophol.
| Starting Materials | Catalyst/Solvent | Method | Temperature | Yield | Purity | Reference |
| 2-Ethylphenylhydrazine HCl, 2,3-Dihydrofuran | H₂SO₄ / DMAc:H₂O (1:1) | Batch | 45°C | 75% | High | iosrjournals.org |
| o-Ethylphenylhydrazine HCl, 2,3-Dihydrofuran | H₂SO₄ / Isobutanol | Batch with pH control | Reflux | >60% | >80% (crude) | researchgate.net |
| 2-Ethylphenylhydrazine, 2,3-Dihydrofuran | HCl / MeOH:H₂O | Continuous Flow | 130°C | 40-50% | N/A | acs.org |
| 2-Ethylphenylhydrazine HCl, 4-Hydroxybutanal | HCl / H₂O:Ethylene Glycol | Microwave-Assisted Flow | 180°C | 78% | High | nih.govresearchgate.net |
Installation of the 7-Ethyl Substituent and Dihydrogenation Strategies
The 7-ethyl substituent is typically introduced by starting the synthesis with a pre-functionalized precursor, namely 2-ethylaniline or its derivative, 2-ethylphenylhydrazine. iosrjournals.orgresearchgate.net An alternative route involves the catalytic dehydrocyclization of 2,6-diethylaniline (B152787). This process, however, can produce 7-vinyl indole as a byproduct, which must then be hydrogenated to yield the desired 7-ethyl indole. google.com
The conversion of the indole ring in 7-ethyltryptophol or 7-ethylindole to the corresponding 2,3-dihydro-1H-indole (indoline) is a critical hydrogenation step. This reduction can be achieved through several methods:
Chemical Reduction : Various chemical reagents can effect this transformation. A study on 2-oxindoles demonstrated that borane-based reducing agents could be used for the synthesis of 2,3-dihydroindoles. mdpi.com
Enzymatic Dehydrogenation : While often studied in the reverse (aromatization) direction, enzymatic systems can be harnessed for hydrogenation. Cytochrome P450 enzymes have been shown to catalyze the "aromatase" metabolism of indoline to indole, indicating the biological relevance of this transformation. nih.gov
Enantioselective Synthesis of Chiral 2,3-Dihydro-1H-indole Derivatives
The development of methods to control the stereochemistry of the 2,3-dihydro-1H-indole scaffold is a significant area of research, as chiral indolines are valuable building blocks.
Asymmetric Catalytic Approaches for 2,3-Dihydro-1H-indole Scaffolds
Creating chiral indolines in an enantioselective manner often relies on asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product. Several powerful strategies have emerged:
Asymmetric Hydrogenation : Indoles can be hydrogenated directly to form chiral indolines. Iridium complexes with chiral phosphine-oxazoline (PHOX) ligands, such as Ir/SpinPHOX, have been used for the enantioselective hydrogenation of various indole derivatives, achieving excellent enantioselectivities (often >99% ee). nih.gov Similarly, palladium catalysts paired with chiral BINAP-type ligands can hydrogenate indole intermediates formed in situ, yielding 2-substituted and 2,3-disubstituted indolines with high enantiomeric excess. acs.org
Chiral Acid Catalysis : Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are effective organocatalysts for various transformations. They can be used in the asymmetric Friedel-Crafts reaction of indoles to create chiral products. researchgate.netnih.gov CPAs have also enabled the switchable divergent synthesis of chiral indolenines and fused indolines from 2,3-disubstituted indoles. rsc.org
Copper-Catalyzed Reactions : Copper hydride (CuH) catalysis has been successfully applied to the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. researchgate.net
The table below highlights some asymmetric catalytic systems for indoline synthesis.
| Reaction Type | Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |
| Hydrogenation | Pd(OCOCF₃)₂ / (R)-H8-BINAP | 3-Alkylideneiminium (from Indole) | up to 96% | acs.org |
| Hydrogenation | Ir/SpinPHOX Complex | N-acetylindole | >99% | nih.gov |
| C-H Insertion | Rh(II) Complex | α-Diazocarbonyl Compounds | up to 94% | researchgate.net |
| Dearomatization | Chiral Phosphoric Acid (CPA) | 2,3-Disubstituted Indoles | Excellent | rsc.org |
Diastereoselective Routes to Substituted 7-Ethyl-2,3-dihydro-1H-indoles
When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) becomes as important as controlling the absolute stereochemistry (enantioselectivity). A notable example is the CuH-catalyzed method for preparing highly functionalized indolines. This reaction proceeds with high diastereoselectivity, exclusively forming cis-2,3-disubstituted indolines in high yield and enantioselectivity. researchgate.net This method's mild conditions and tolerance for various functional groups make it a valuable tool for synthesizing complex chiral indolines that could be applied to 7-ethyl substituted analogs. researchgate.net
Multicomponent Reactions Incorporating this compound Moieties
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular diversity. arkat-usa.orgresearchgate.net Indole derivatives are frequently used as partners in MCRs to construct complex heterocyclic systems. arkat-usa.orgresearchgate.net
A modular assembly of tetrahydrocarboline alkaloids has been developed via a multicomponent reaction of indoles, formaldehyde, and amine hydrochlorides. nih.gov This protocol demonstrated excellent tolerance for a wide variety of substitutions on the indole scaffold, including at the C7 position (e.g., 7-azaindole), suggesting that a 7-ethylindole precursor would be a suitable substrate for this type of transformation. nih.gov Such a strategy would allow for the rapid construction of complex molecular architectures built upon the this compound framework in a single, efficient step. nih.gov
Condensation and Annulation Strategies for Complex this compound Structures
The construction of the this compound scaffold, a key precursor for various complex molecules, is often achieved through strategic condensation and annulation reactions. One of the most fundamental methods for creating the indole framework is the Fischer indole synthesis. In a specific adaptation for this structure, the synthesis involves the acid-catalyzed cyclization of a phenylhydrazine with an appropriate ketone. For instance, the reaction of phenylhydrazine hydrochloride with 4-ethylcyclohexanone (B1329521) in a solvent like ethylene glycol monomethyl ether can produce the this compound core. This process proceeds through the formation of a hydrazone intermediate, which then undergoes a sigmatropic rearrangement and subsequent ring closure to yield the dihydroindole structure.
Another significant strategy involves the dehydrocyclization of substituted anilines. A proposed pathway for the synthesis of the related aromatic compound, 7-ethylindole, involves the reaction of 2-ethylaniline with ethylene glycol. researchgate.net This reaction is thought to proceed via a three-step mechanism: the dehydrogenation of ethylene glycol to 2-hydroxyacetaldehyde, followed by the N-alkylation of 2-ethylaniline to form a Schiff's base, which then cyclizes to create the 7-ethylindole ring. researchgate.net Such methods, requiring bifunctional catalysts with both dehydrogenating and weak-acid sites, are indicative of the sophisticated catalytic approaches employed in modern heterocyclic synthesis. researchgate.net
Furthermore, the this compound moiety serves as a foundational building block in the synthesis of more complex pharmaceutical agents like Etodolac. The synthesis of this anti-inflammatory drug showcases a condensation strategy where 7-ethyltryptophol, a derivative of 7-ethyl-1H-indole, is reacted with a lower alkyl ketoester, such as methyl 3-oxopentanoate, to form the pyrano[3,4-b]indole ring system characteristic of Etodolac. google.com
Functionalization of the this compound Core
Once the core this compound structure is synthesized, its utility is greatly expanded through various functionalization reactions that modify its electronic and steric properties. These modifications are crucial for tuning the molecule's biological activity and physicochemical characteristics.
Alkylation and Acylation Reactions
Alkylation and acylation reactions are primary methods for functionalizing the indole nitrogen and carbon framework. The nitrogen of the indole ring can be alkylated using strong bases to generate the corresponding anion, which then reacts with an alkylating agent. mdpi.com For instance, successful N-alkylation of indole esters has been achieved using aqueous potassium hydroxide (B78521) in acetone, followed by the addition of alkyl halides like allyl bromide or benzyl (B1604629) bromide. mdpi.comresearchgate.net This approach allows for the direct synthesis of N-alkylated indole derivatives. mdpi.com
While direct C-alkylation of the this compound core is less commonly detailed, general methods for indole alkylation, such as Rh(III)-catalyzed C-2 alkylation with nitroolefins, highlight potential pathways for introducing alkyl groups onto the heterocyclic ring. nih.gov Reductive amination is another method used to introduce N-alkylated derivatives under mild conditions, for example, using sodium borohydride in methanol.
Acylation reactions are also pivotal, particularly in the synthesis of biologically active compounds. For example, in the synthesis of melatonin (B1676174) analogs, a reduction of a 2-oxindole derivative followed by a one-pot acylation with an anhydride (like acetic anhydride) is a key step to introduce the acetylaminoethyl side chain. nih.gov This demonstrates how acylation can be integrated into a synthetic sequence to build complex functionalized side chains on the dihydroindole scaffold. nih.gov
Table 1: Selected Alkylation Reactions on Indole Scaffolds
| Substrate | Reagent(s) | Product Type | Yield (%) |
| Ethyl indol-2-carboxylate | 1. aq. KOH, Acetone 2. Allyl bromide | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |
| Ethyl indol-2-carboxylate | 1. aq. KOH, Acetone 2. Benzyl bromide | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |
| Indole derivatives | Nitroolefins, Rh(III) catalyst | C-2 Alkylated Indoles | 39-80% nih.gov |
| This compound | NaBH₄, Methanol | N-Alkylated derivatives | Not specified |
Introduction of Other Functional Groups (e.g., Carbaldehyde, Carboxylate)
The introduction of electron-withdrawing groups like carbaldehyde (formyl) and carboxylate moieties is essential for creating versatile synthetic intermediates.
A sophisticated method for introducing a formyl group onto the indole ring involves using the sulfomethyl group as a masked formyl equivalent. researchgate.net This multi-step process begins with the transformation of a 2-ethoxycarbonyl-1H-indole-methanesulfonic acid into the corresponding ethyl chloromethyl-1H-indole-2-carboxylate. researchgate.net This intermediate is then hydrolyzed to a hydroxymethyl derivative, which is subsequently oxidized using an agent like activated manganese dioxide to yield the desired formyl-1H-indole-2-carboxylate. researchgate.net This regioselective methodology avoids the need for protecting the indole nitrogen and is effective for synthesizing various formylindoles. researchgate.net
The synthesis of indole carboxylic acids can be achieved through the hydrolysis of their corresponding esters. In a process that combines alkylation and hydrolysis, N-alkylated indole-2-carboxylates can be converted directly into N-alkylated-1H-indole-2-carboxylic acids. mdpi.comresearchgate.net This is accomplished by reacting an indole ester with an increased amount of aqueous potassium hydroxide and heating the mixture, which facilitates both N-alkylation and subsequent saponification of the ester group in a one-pot procedure. mdpi.com This provides a direct route to indole derivatives bearing a carboxylate function, which are valuable for further synthetic elaborations. mdpi.comresearchgate.net
Table 2: Synthesis of Functionalized Indole Derivatives
| Starting Material | Key Transformation | Reagents | Product | Yield (%) |
| Ethyl (chloromethyl)indole-2-carboxylates | Hydrolysis & Oxidation | 1. H₂O 2. MnO₂ | Ethyl formyl-1H-indole-2-carboxylates | 61-84% (hydrolysis step) researchgate.net |
| Ethyl indol-2-carboxylate | Alkylation & Hydrolysis | aq. KOH, Alkyl halide | 1-Alkyl-1H-indole-2-carboxylic acid | High mdpi.com |
Chemical Reactivity and Transformation Studies of 7 Ethyl 2,3 Dihydro 1h Indole Scaffolds
Oxidation Reactions of the 7-Ethyl-2,3-dihydro-1H-indole Nucleus
The 2,3-dihydro-1H-indole (indoline) ring system is susceptible to oxidation, particularly at the C2 position adjacent to the nitrogen atom, which can be considered an activated methylene (B1212753) group. This reactivity is fundamental to the synthesis of various important heterocyclic structures.
Formation of Oxindoles and Other Oxygenated Derivatives
The oxidation of the indoline (B122111) nucleus to form an oxindole (B195798) (1,3-dihydro-2H-indol-2-one) is a primary transformation. For the this compound scaffold, this would result in the formation of 7-ethyl-1,3-dihydro-2H-indol-2-one. A variety of oxidizing agents can accomplish this conversion. While specific studies on the 7-ethyl derivative are not prevalent, the general methodology for indole (B1671886) and indoline oxidation is well-established. researchgate.netdntb.gov.ua
Commonly employed methods include the use of reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net More environmentally benign and catalytic approaches have also been developed. For instance, halide-catalyzed oxidation using Oxone as the terminal oxidant represents a greener alternative for converting indoles to 2-oxindoles. ntu.edu.sg This method avoids the use of hazardous heavy metals or organic oxidants that generate significant waste. ntu.edu.sg The proposed mechanism often involves the formation of a 3-halo-2-hydroxy indoline intermediate which then undergoes rearrangement. ntu.edu.sg
In biological systems, the oxidation of indole derivatives is also a key metabolic pathway. For example, indole-3-acetic acid can be metabolized in plants to 7-hydroxyoxindole-3-acetic acid, demonstrating the ring's capacity for hydroxylation and subsequent oxidation. nih.gov This suggests that, in addition to the C2-carbonyl, other oxygenated derivatives of the this compound system, such as phenolic derivatives from aromatic C-H oxidation, could potentially be synthesized.
Reduction Reactions of this compound Derivatives
The 2,3-dihydro-1H-indole ring is generally stable under many reducing conditions, especially catalytic hydrogenation, which is often used to reduce an indole to an indoline. semanticscholar.org Therefore, reactions on substituted this compound derivatives often focus on the selective reduction of appended functional groups without affecting the core heterocyclic structure.
Selective Reduction of Functional Groups on the Dihydroindole Ring
The selective reduction of functional groups is crucial for the synthesis of complex molecules. The choice of reducing agent is dictated by the specific functional group to be reduced while preserving others.
For instance, if a this compound derivative contained both an ester and a nitrile group, a chemoselective reduction could be employed. It has been shown that a nitrile group on an indoline ring can be chemoselectively reduced in the presence of an amide. acs.org Similarly, borohydride (B1222165) reagents can be tailored for selectivity. Sodium borohydride is a mild reagent typically used for aldehydes and ketones, but under certain conditions, it can reduce esters. beilstein-journals.org Lithium borohydride is more powerful and is commonly used for the selective reduction of esters in the presence of functional groups like tertiary amides and nitriles.
A practical example of selective reduction is seen in the synthesis of dispirocyclopentanebisoxindole derivatives, where tosylhydrazine is used for the chemoselective conjugate reduction of a double bond in a 3-phenacylideneoxindole, leaving the oxindole and other functional groups intact. nih.gov This highlights the ability to target specific functionalities on a complex indole-based scaffold.
Table 1: Examples of Reagents for Selective Reductions This table is illustrative and based on general principles of selective reduction.
| Functional Group to be Reduced | Reagent(s) | Functional Group(s) Preserved |
|---|---|---|
| Ester | Lithium Borohydride (LiBH₄) | Carboxylic Acid, Amide, Nitrile |
| Nitrile | Sodium Borohydride (NaBH₄) / Iodine | Amide |
| Alkene (Conjugated) | Tosylhydrazine | Ketone, Oxindole Ring |
Electrophilic and Nucleophilic Substitution Reactions on the this compound System
The substitution pattern on the aromatic portion of the this compound ring is governed by the electronic properties of the aniline-like system.
Regioselectivity and Stereoselectivity in Substitution Events
Electrophilic Aromatic Substitution (SEAr): The nitrogen atom in the dihydroindole ring is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In the case of this compound, the C7 position is already substituted. The position para to the nitrogen is C5, and the other ortho position is C7a (part of the pyrrolidine (B122466) ring junction). Therefore, electrophilic substitution is strongly favored at the C5 position. The ethyl group at C7 provides some steric hindrance, further reinforcing the preference for substitution at C5. This is a contrast to the parent indole system, where electrophilic substitution overwhelmingly occurs at the C3 position of the pyrrole (B145914) ring. rogue-scholar.orgclockss.org
Nucleophilic Substitution: Nucleophilic substitution reactions on the this compound system typically require the presence of a leaving group on the aromatic ring, or occur on a functional group attached to the ring. Stereoselectivity becomes a key consideration if a chiral center is present, for example, at the C2 or C3 position of the dihydroindole ring or in a side chain. While specific studies on the stereoselectivity of nucleophilic substitution for this compound are scarce, general principles suggest that reactions at a chiral center would proceed via mechanisms like S(_N)2, leading to an inversion of stereochemistry, or S(_N)1, potentially leading to racemization unless influenced by neighboring groups. libretexts.org
Transition-Metal Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated derivatives of this compound, such as a 5-bromo-7-ethyl-2,3-dihydro-1H-indole, would be excellent substrates for these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. harvard.eduorganic-chemistry.orgwikipedia.org This reaction could be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at a halogenated position on the 7-ethylindoline scaffold. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product. harvard.edu
The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, enabling the formation of C-N bonds by coupling an amine with an aryl halide. nih.govrug.nl This reaction would allow for the introduction of primary or secondary amines onto a halogenated this compound core. The choice of phosphine (B1218219) ligand is critical to the success and scope of the reaction.
Table 2: Representative Transition-Metal Catalyzed Cross-Coupling Reactions This table illustrates potential applications on a hypothetical halogenated this compound substrate.
| Reaction Name | Substrate 1 (Indoline Derivative) | Substrate 2 | Catalyst/Ligand System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Bromo-7-ethyl-2,3-dihydro-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-7-ethyl-2,3-dihydro-1H-indole |
These reactions demonstrate the synthetic utility of halogenated this compound derivatives as building blocks for creating more complex molecules with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling and Related Processes
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of related indole and indazole systems at the C7 position suggests that 7-halo-substituted 7-ethylindolines would be viable substrates for such transformations.
Research on 4-substituted NH-free indazoles has demonstrated efficient regioselective C7 bromination followed by palladium-catalyzed Suzuki-Miyaura coupling with various aryl boronic acids. nih.gov This suggests that a similar strategy could be applied to 7-ethylindoline, starting with the synthesis of a 7-halo-7-ethylindoline derivative. The palladium-catalyzed coupling would then enable the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.
Table 1: Illustrative Suzuki-Miyaura Coupling of a Related 7-Bromoheterocycle
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 78 |
This data is representative of Suzuki-Miyaura reactions on related heterocyclic systems and is intended to illustrate the potential for similar reactivity with 7-halo-7-ethylindoline derivatives.
Applications in C-C and C-Heteroatom Bond Formation
The functionalization of the indoline nucleus through the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of complex molecules. Palladium-catalyzed reactions are particularly prominent in this area.
C-C Bond Formation:
Palladium-catalyzed allylation of 2,3-disubstituted indoles has been shown to be a high-yielding method for introducing an allyl group. nih.gov This suggests that N-protected this compound could potentially undergo similar C-H activation or coupling with allylic partners to introduce new carbon frameworks. Furthermore, the development of methods for the direct C3-functionalization of 2,3-disubstituted indoles to create quaternary carbon centers highlights the potential for complex modifications of the 7-ethylindoline scaffold. nih.gov
C-Heteroatom Bond Formation:
The formation of C-N, C-O, and C-S bonds is crucial for introducing diverse functional groups. While specific examples for 7-ethylindoline are scarce, general methods for the C-H functionalization of indoles at the benzene (B151609) core, including the C7 position, have been developed. nih.gov These often involve directing groups to achieve site-selectivity. For instance, a pivaloyl group at the N1 position can direct borylation to the C7 position, which can then be a handle for subsequent C-O or C-N bond-forming reactions.
Heterocyclic Annulation and Ring-Forming Reactions with this compound Derivatives
The construction of fused polycyclic systems containing the this compound core is a promising avenue for the synthesis of novel bioactive compounds and materials. Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy in this endeavor.
Synthesis of Fused Polycyclic Systems
Furthermore, intramolecular cyclization reactions are a powerful method for building fused rings. The intramolecular catalytic cyclization of allylanilines to form indole and quinoline (B57606) derivatives demonstrates the feasibility of forming new rings on the aniline-type core of indoline. researchgate.net A hypothetical route could involve the N-alkylation of 7-ethylindoline with a substrate containing a reactive functional group that could subsequently undergo a ring-closing reaction onto the aromatic ring.
Table 2: Examples of Annulation Reactions on Indole-Related Scaffolds
| Starting Material | Reagent(s) | Reaction Type | Fused System |
|---|---|---|---|
| N-methyl-4-aminoindole | β,γ-unsaturated α-ketoester, Ni(II)-PyBPI | Friedel–Crafts alkylation/annulation | 7-membered-ring-bridged 3,4-fused tricyclic indole |
| o-Acylanilines | Alkoxyheteroarenes, InBr₃ | Indium-Catalyzed Annulation | Heteroaryl[b]quinolines |
This table provides examples of annulation strategies on related nitrogen-containing heterocycles, illustrating potential pathways for the synthesis of fused systems from this compound derivatives.
Mechanistic and Theoretical Investigations of 7 Ethyl 2,3 Dihydro 1h Indole Chemistry
Reaction Mechanism Elucidation for 7-Ethyl-2,3-dihydro-1H-indole Transformations
The transformation of the this compound scaffold is a central topic of mechanistic studies. The most significant reaction is its dehydrogenation, or aromatization, to form the corresponding 7-ethylindole (B1586515). This process is thermodynamically favorable due to the formation of a stable, aromatic indole (B1671886) ring system.
The mechanism of indoline (B122111) dehydrogenation has been a subject of detailed investigation, particularly in biochemical contexts involving cytochrome P450 (P450) enzymes. nih.govdoi.org Studies on the parent indoline scaffold reveal that P450 enzymes catalyze a novel "aromatase" process. nih.gov This transformation is proposed to be a formal dehydrogenation pathway, which is distinct from mechanisms involving hydroxylation followed by dehydration, as no aliphatic alcohol intermediates have been observed. nih.govdoi.org
In P450-mediated oxidation of indoline, the reaction is believed to proceed through a mechanism involving one-electron oxidation steps. doi.org While the exact transition states are complex and enzyme-dependent, related studies on indoline oxidation by other systems, such as flavin-containing monooxygenase (FMO), have identified several intermediates. These include N-hydroxyindoline and an intermediate indoline nitrone, which can undergo further reactions like tautomerization and dimerization. nih.gov Although these specific intermediates are from a different oxidative pathway, they highlight the reactive nature of the indoline core and the types of transient species that could be involved in its transformations. The consequence of aromatization is significant, as the resulting indole products can have markedly different biological activities compared to their indoline precursors. nih.govnih.gov
The kinetics of indoline dehydrogenation provide quantitative insight into the efficiency of this transformation. Studies on the drug indapamide (B195227), which contains a substituted indoline core, show that the reaction follows Michaelis-Menten kinetics when catalyzed by the enzyme CYP3A4. nih.gov The enzymatic efficiency (Vmax/Km) for indapamide dehydrogenation was found to be approximately 10-fold higher than that for the unsubstituted indoline molecule, indicating that substituents on the indoline scaffold can significantly influence the reaction rate. nih.gov
| Substrate | Km (μM) | Vmax (min⁻¹) | Efficiency (Vmax/Km) (min⁻¹·mM⁻¹) |
| Indapamide | 99.7 | 20.4 | 204 |
| Indoline | ~133 | Not specified | ~20.4 |
| This table presents kinetic parameters for the dehydrogenation of indapamide by CYP3A4, with comparative data for indoline. Data sourced from studies on indapamide metabolism. nih.gov |
Thermodynamically, the dehydrogenation of the this compound scaffold to 7-ethylindole is a favorable process. The primary driving force is the formation of the highly stable, 10-π electron aromatic system of the indole ring. This gain in resonance stabilization energy makes the aromatization reaction a common pathway for dihydroindole derivatives under oxidative conditions.
Computational Chemistry Studies of this compound and Its Analogues
Computational chemistry serves as a powerful tool for investigating the properties of this compound at a molecular level. These theoretical methods provide data on structural parameters, energetics, and electronic properties that can be difficult to obtain experimentally.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules like this compound and its analogues. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can accurately predict molecular geometries, vibrational frequencies, and heats of formation. mdpi.comniscpr.res.in For the parent indole scaffold, DFT has been used to calculate frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a key indicator of chemical reactivity and stability. mdpi.com Similar calculations on the 7-ethylindoline molecule would allow for an analysis of how the ethyl group and the saturated pyrrolidine (B122466) ring affect the electronic properties compared to the aromatic indole.
| Property | Description | Relevance to 7-Ethylindoline |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |
| Heats of Formation (HOF) | The enthalpy change when a compound is formed from its constituent elements. | Used to assess the relative stability of isomers and analogues. niscpr.res.in |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The HOMO-LUMO gap indicates chemical reactivity and electronic transition energies. mdpi.com |
| Vibrational Frequencies | Calculated frequencies corresponding to infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. |
| This table summarizes key molecular properties of indole scaffolds that can be determined using DFT calculations. |
Molecular modeling extends beyond static properties to simulate reaction pathways and predict reactivity. For instance, DFT calculations have been employed to rationalize the mechanisms of cycloaddition reactions where indoles react to form polycyclic fused indoline frameworks. acs.org These studies can distinguish between competing reaction pathways, such as concerted [4+2] versus stepwise [3+2] cycloadditions, by calculating the energy profiles of transition states and intermediates. acs.org
For this compound, such modeling could predict its behavior in various chemical transformations. For example, modeling the interaction of the indoline nitrogen with electrophiles or the reactivity of the C2 and C3 positions could help explain regioselectivity in functionalization reactions. Furthermore, molecular docking simulations could model the binding of 7-ethylindoline derivatives to biological targets like enzymes, predicting binding affinities and orientations, which is crucial in medicinal chemistry. acs.org
The structure of this compound is not planar. The five-membered pyrrolidine ring is flexible and can adopt various non-planar conformations to relieve ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com The conformational analysis of similar five-membered rings, such as cyclopentane (B165970) and the proline side-chain, shows that they typically exist in "envelope" or "twist" conformations. nih.govdalalinstitute.com
In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. dalalinstitute.com In a twist conformation, no four atoms are coplanar. For the indoline ring, these puckered conformations are referred to as endo and exo. nih.gov The relative stability of these conformers is influenced by the substituents on the ring. The ethyl group at the C7 position on the benzene (B151609) ring can sterically influence the preferred puckering of the adjacent pyrrolidine ring. Understanding this conformational landscape is critical for predicting the stereochemical outcome of reactions, as the accessibility of reagents to either face of the pyrrolidine ring will depend on its preferred conformation.
| Conformation Type | Description | Implication for Indoline Ring |
| Envelope | Four atoms are coplanar; one atom is out of the plane. | A low-energy conformation that minimizes torsional strain along certain bonds. |
| Twist (Half-Chair) | No four atoms are coplanar; two atoms are displaced on opposite sides of a plane defined by the other three. | Another low-energy conformation that balances angle and torsional strain. |
| Endo/Exo Puckering | Describes the direction of the out-of-plane atom(s) relative to the fused benzene ring. | Influences the steric environment and reactivity of the C2 and C3 positions. |
| This table describes the fundamental conformations applicable to the five-membered ring of the this compound scaffold. |
Role As a Synthetic Intermediate and Building Block in Complex Organic Molecule Synthesis
Precursor to Complex Heterocyclic Compounds and Scaffolds
The indoline (B122111) core of 7-ethyl-2,3-dihydro-1H-indole serves as a foundational scaffold for the construction of more elaborate heterocyclic systems. nih.gov Its reactivity allows for various chemical transformations, including oxidation to form indole (B1671886) derivatives and electrophilic substitution, paving the way for further functionalization.
Utility in the Construction of Alkaloid Frameworks
Indole alkaloids, a large and structurally diverse class of natural products, often feature the indole or indoline nucleus. nih.govnih.gov The synthesis of these complex molecules frequently relies on the strategic use of substituted indoline precursors. nih.gov Intramolecular cycloaddition strategies, for instance, provide a powerful method for assembling the bicyclic indole ring system from acyclic precursors, offering a modular approach to preparing libraries of substituted indole derivatives that can serve as scaffolds for alkaloid synthesis. nih.gov The Fischer indole synthesis is another cornerstone method for constructing indole scaffolds, which can be subsequently reduced to indolines.
Synthetic Routes to Pyrano[3,4-b]indole Systems
The tetrahydropyrano[3,4-b]indole ring system is a core structural motif in various biologically active natural products and synthetic compounds, including the well-known anti-inflammatory drug etodolac (B1671708). unibas.it The synthesis of these systems often involves the reaction of a tryptophol (B1683683) derivative with a suitable partner. derpharmachemica.comgoogle.com Specifically, 7-ethyltryptophol, which can be derived from this compound, is a key intermediate in the synthesis of etodolac. google.comniscpr.res.in The reaction of 7-ethyltryptophol with a keto ester or a related synthon leads to the formation of the pyrano[3,4-b]indole framework. google.com
Building Block for Biologically Inspired Molecular Architectures
The structural and electronic properties of this compound make it an attractive building block for the design and synthesis of molecules inspired by natural products and other biologically relevant compounds.
Design and Synthesis of Scaffolds for Chemical Probe Development (without biological efficacy)
Chemical probes are essential tools for studying biological processes. The development of novel chemical probes often begins with the synthesis of a molecular scaffold that can be systematically modified. Substituted indolines, including this compound, can serve as such scaffolds. For instance, the synthesis of various substituted indoline derivatives allows for the exploration of structure-activity relationships, which is a critical step in the development of selective inhibitors for enzymes like aldehyde dehydrogenases. nih.gov
Construction of Libraries of Diverse Indoline Derivatives
The creation of compound libraries containing a wide range of structural variations is a cornerstone of modern drug discovery and chemical biology. nih.gov The modular nature of many synthetic routes to indolines, such as intramolecular cycloaddition reactions, is particularly well-suited for generating libraries of substituted indoline derivatives. nih.gov These libraries can then be screened for various biological activities. Furthermore, multi-component reactions provide an efficient strategy for the synthesis of diverse and complex heterocyclic compounds, including spiro[indoline-3,4′-pyrano[2,3-c]pyrazoles], starting from simple building blocks. nih.gov
Intermediates in Industrial-Scale Organic Synthesis
The utility of this compound and its derivatives extends to industrial applications, particularly in the pharmaceutical industry.
7-Ethylindole (B1586515), which can be produced from 2,6-diethylaniline (B152787), is an important intermediate for the production of pharmaceutical agents. google.com The catalytic dehydrocyclization of 2,6-diethylaniline can yield 7-ethylindole, although selectivity can be a challenge. google.com Furthermore, 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug Etodolac, can be synthesized on a scalable basis from commercially available starting materials. niscpr.res.in The synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor, also involves an indoline intermediate, highlighting the importance of this heterocyclic system in industrial synthesis. google.com The development of continuous flow synthesis methods for indoles and their derivatives further enhances their accessibility for large-scale production. semanticscholar.org
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Advantage |
| Fischer Indole Synthesis | 4-ethylcyclohexanone (B1329521), phenylhydrazine (B124118) hydrochloride, acid | This compound core | 50-55 | Direct, one-pot synthesis |
| Partial Hydrogenation | 7-Ethylindole, H₂, Pd/C | This compound | 65-72 | Utilizes commodity catalysts |
| Dehydrogenation | This compound, Pd/C or Pt/C | 7-Ethylindole | 84-95 | Selective oxidation |
| N-Alkylation | This compound, ethyl bromoacetate, K₂CO₃ | N-Ethoxycarbonylmethyl derivative | - | Key step in etodolac synthesis |
| Suzuki Coupling | This compound, aryl boronic acid, Pd(PPh₃)₄ | 7-Ethyl-5-aryl derivatives | 60-78 | C-C bond formation |
Process Chemistry Development for this compound Production
The synthesis of this compound, a significant heterocyclic compound, is a key focus in process chemistry due to its role as a building block in the creation of more complex molecules, notably the non-steroidal anti-inflammatory drug (NSAID) Etodolac. niscpr.res.iniosrjournals.org The development of efficient, scalable, and cost-effective production methods is paramount for its industrial application. Research and patent literature reveal several strategic approaches to its synthesis, primarily involving the construction of the indole core followed by or preceded by modifications to achieve the desired dihydro- form.
A prevalent strategy for producing this compound involves the partial hydrogenation of its aromatic precursor, 7-ethylindole. google.com This method is advantageous as it often utilizes commodity catalysts and can be scaled for industrial production. One patented process describes the initial production of 7-ethylindole via the catalytic dehydrocyclization of 2,6-diethylaniline. google.com This reaction is carried out in the presence of steam and a specialized copper chromite catalyst activated with barium oxide at high temperatures (500°C to 700°C). google.com This process can achieve a conversion of up to 78% of the 2,6-diethylaniline with a 67% selectivity for 7-ethylindole. google.com The crude 7-ethylindole is then subjected to a controlled partial hydrogenation to yield this compound. google.com This step requires careful control to prevent over-reduction of the benzene (B151609) ring.
The hydrogenation is typically performed at temperatures between 40°C and 120°C under a hydrogen pressure of 4 to 12 bar, using catalysts like Raney nickel or other precious metals. google.com
Table 1: Catalytic Systems for Partial Hydrogenation of 7-Ethylindole
| Catalyst | Optimal Temperature (°C) | H₂ Pressure (bar) | Yield (%) |
|---|---|---|---|
| Raney Nickel | 50–60 | 5 | 67 |
| Pd/C (0.3–0.6 wt%) | 50–60 | 5–6 | 72 |
| Pt/Al₂O₃ | 50–60 | Not Specified | 65 |
Another significant pathway is rooted in the Fischer indole synthesis, a classic method for constructing indole rings. ontosight.ai This approach can be adapted to produce 7-ethyltryptophol, a direct precursor that can be converted to this compound. An improved, scalable method starts from commercially available 2-ethylphenyl hydrazine (B178648) and 2,3-dihydrofuran (B140613). niscpr.res.in In this process, 2,3-dihydrofuran is first hydrolyzed under acidic conditions (using H₂SO₄ as a catalyst) in a solvent system like N,N-dimethylacetamide (DMAc) and water to generate a 4-hydroxybutanal intermediate. niscpr.res.iniosrjournals.org This intermediate then reacts with 2-ethylphenylhydrazine hydrochloride in a one-pot synthesis. The resulting hydrazone undergoes a ontosight.aiontosight.ai-sigmatropic rearrangement to form 7-ethyltryptophol. niscpr.res.in This optimized process reports yields as high as 75%. iosrjournals.org The subsequent conversion of 7-ethyltryptophol to this compound involves the reduction of the hydroxyl group.
A Chinese patent outlines a similar process where 2,3-dihydrofuran is hydrolyzed in a glycol ether solvent to form a 4-acetaldol intermediate. google.com This intermediate reacts with o-ethyl hydrazinobenzene hydrochloride at 80°C. The resulting crude 7-ethyl tryptophol is then reduced via catalytic hydrogenation (H₂ at 5 bar over Pd/C at 60°C) to give the final product with a 50.3% yield and 91.5% purity.
To address challenges in purification, particularly the need for expensive and time-consuming flash chromatography on an industrial scale, a method using silyl (B83357) protection has been developed. google.com This strategy is particularly relevant in the synthesis of etodolac from 7-ethyltryptophol. In this process, 7-ethyltryptophol is reacted with a trialkylsilylating agent, such as hexamethyldisilazane, in a non-polar solvent like xylene. google.com This reaction, typically conducted at 70-72°C, forms the 3-(2-trimethylsilyloxy)ethyl-7-ethyl-1H-indole intermediate. google.com This protected intermediate simplifies purification and can be carried forward to synthesize etodolac, or desilylated to yield the dihydroindole. This method reportedly achieves a 68% yield after vacuum distillation.
Table 2: Comparative Analysis of Synthesis Methodologies for this compound and its Precursors
| Method | Key Reactants | Key Advantage | Reported Yield (%) | Reported Purity (%) |
|---|---|---|---|---|
| Partial Hydrogenation | 7-Ethylindole, H₂ | High scalability, utilizes commodity catalysts | 65–72 | 91–95 |
| Hydrolysis-Cyclization | 2,3-Dihydrofuran, o-Ethyl hydrazinobenzene hydrochloride | High regiochemical control | 50.3 | 91.5 |
| Silyl Protection Strategy | 7-Ethyl tryptophol, Hexamethyldisilazane | Avoids chromatography, simplifies purification | 68 | 93 |
| Fischer Indole Synthesis (Improved) | 2-Ethylphenyl hydrazine, 2,3-Dihydrofuran | High-yielding, operationally simple | 75 (for 7-ethyltryptophol) | High |
The continuous flow synthesis approach has also been explored for the production of indole and indoline derivatives, offering advantages in safety, efficiency, and scalability over traditional batch processes. semanticscholar.org For instance, the reductive cyclization of o-nitrobenzylcarbonyl compounds to form indoline acetates has been successfully implemented using a continuous flow H-cube system with a Pd/C catalyst cartridge. semanticscholar.org While not specifically detailed for this compound, this technology represents a promising direction for future process development, potentially enabling a more streamlined and controlled production of this important intermediate.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex 7-Ethyl-2,3-dihydro-1H-indole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N NMR, is a cornerstone technique for the structural analysis of this compound derivatives. mdpi.com It provides detailed information about the molecular framework by probing the chemical environment of atomic nuclei. In the context of complex derivatives, NMR is crucial for verifying the success of synthetic modifications and for the unambiguous assignment of substituent positions on the indoline (B122111) scaffold. mdpi.com For instance, characteristic proton resonances for the dihydroindole core are typically observed between δ 3.0 and 4.0 ppm.
NMR spectroscopy is particularly powerful in establishing the regioselectivity and stereochemistry of reactions involving the indoline ring system. Regiochemical outcomes, which dictate the specific position of a chemical transformation, are often resolved through the analysis of coupling patterns and chemical shifts in 1H and 13C NMR spectra.
In reactions involving electrophilic substitution on the benzene (B151609) portion of the dihydroindole ring, the position of the new substituent can be determined by the splitting patterns of the remaining aromatic protons. Similarly, in cyclization reactions, NMR is essential for confirming the final ring structure. For example, in the acid-catalyzed reaction of 4-aminoindoles with acetone, a regioselective ring closure occurs at the C3 position of the indole (B1671886). The resulting structure of the polycyclic azepino[4,3,2-cd]indole products was unambiguously confirmed using a combination of NMR spectroscopy and X-ray crystallographic analysis. beilstein-journals.org The absolute configuration of products from stereoselective reactions, such as certain metal-catalyzed allylic substitutions, can also be proposed based on NMR data in conjunction with established reaction mechanisms. beilstein-journals.org
Interactive Table:
Table 1: Hypothetical ¹H NMR Data for Distinguishing Regioisomers of a Monobrominated this compound| Position of Bromine | Aromatic Proton(s) | Expected Splitting Pattern |
| 4-Bromo | H-5, H-6 | Two doublets (d) |
| 5-Bromo | H-4, H-6 | Two singlets (s) or two narrow doublets |
| 6-Bromo | H-4, H-5 | Two doublets (d) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically within 5 ppm), allowing for the determination of a compound's elemental composition. measurlabs.comthermofisher.com This high precision is crucial for distinguishing between molecules that have the same nominal mass but different chemical formulas. bioanalysis-zone.com
HRMS is routinely used to confirm the identity of newly synthesized compounds. nih.gov For example, a synthesized derivative of this compound can be subjected to HRMS analysis, and the experimentally measured exact mass is compared to the theoretically calculated mass for the expected molecular formula. A close match provides strong evidence for the compound's identity. This confirmation is a standard requirement in medicinal chemistry and for regulatory submissions, where unambiguous identification is paramount. thermofisher.comnih.gov While HRMS provides the exact mass and molecular formula, it generally cannot differentiate between isomers (compounds with the same formula but different structures), which requires complementary techniques like NMR or chromatography. bioanalysis-zone.comnih.gov
Interactive Table:
Table 2: Example of HRMS for Distinguishing Isobaric Compounds| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| Hypothetical Derivative A | C₁₂H₁₅NO | 189 | 189.11536 |
| Hypothetical Isobar B | C₁₁H₁₅N₃ | 189 | 189.12659 |
| Hypothetical Isobar C | C₁₀H₁₁N₃O | 189 | 189.09021 |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography provides the most definitive structural information for crystalline derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and conformational details.
This technique has been employed to elucidate the structures of various complex indoline derivatives. For instance, the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, a related compound, was determined, showing that the indoline ring system is nearly planar and that the ethyl group is oriented almost perpendicular to it. researchgate.net In another case, the structure of an unexpected byproduct from a reaction, 3,3′-ethanediylidenebis(1-ethylindoline-2-one), was confirmed by X-ray crystallography, which showed a planar core adopting an s-trans conformation. researchgate.net Such analyses are crucial for validating structures proposed by other spectroscopic means and for understanding the molecule's solid-state conformation. beilstein-journals.org
Beyond individual molecular structures, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.com
Interactive Table:
Table 3: Crystallographic Data and Intermolecular Interactions for Selected Indoline Derivatives| Compound | Space Group | Cell Parameters | Key Intermolecular Interactions | Reference |
| 3,3′-Ethanediylidenebis(1-ethylindoline-2-one) | P2₁/c | a = 8.7451 Å, b = 15.1964 Å, c = 6.9425 Å, β = 113.561° | C=O···HC hydrogen bonds, π-π interactions | researchgate.net |
| 5-Bromo-1-ethylindoline-2,3-dione | P1 | a = 8.0163 Å, b = 8.8741 Å, c = 14.1625 Å, α = 93.30°, β = 95.27°, γ = 101.40° | C—H⋯O hydrogen bonds, slipped parallel π–π interactions, Br⋯O contacts | researchgate.net |
Future Directions and Emerging Research Avenues for 7 Ethyl 2,3 Dihydro 1h Indole Chemistry
Development of Novel Catalytic Systems for 7-Ethyl-2,3-dihydro-1H-indole Transformations
The development of innovative catalytic systems is paramount for the selective and efficient transformation of the this compound core. Current research is moving beyond classical methods towards more sophisticated and sustainable catalytic strategies.
One promising direction is the use of transition-metal catalysis for direct C-H functionalization. nih.gov This approach allows for the introduction of various functional groups at specific positions on the indoline (B122111) ring, bypassing the need for pre-functionalized substrates. For instance, chiral rhodium complexes have been successfully employed for the enantioselective synthesis of C7-substituted indoline biaryl atropisomers. nih.gov This highlights the potential for developing catalytic systems that can precisely control stereochemistry at the C7 position, which is crucial for applications in asymmetric catalysis.
Furthermore, acceptorless dehydrogenative coupling (ADC) strategies, often employing ruthenium or iridium catalysts, are gaining traction. rsc.orgnih.gov These methods facilitate the synthesis of substituted indoles from indolines and alcohols, producing only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry. rsc.org The application of such systems to this compound could provide an atom-economical route to novel 7-ethylindole (B1586515) derivatives.
The table below summarizes some advanced catalytic systems applicable to indoline transformations.
| Catalytic System | Transformation | Advantages |
| Chiral Rhodium (RhJasCp) Complexes | Enantioselective C7-H Arylation | High enantioselectivity, broad substrate scope |
| Cationic Ruthenium-Hydride Complexes | Dehydrative C-H Coupling with Diols | High regioselectivity, no toxic byproducts |
| Palladium Catalysis | Aerobic Oxidative Cyclization | Use of molecular oxygen as a green oxidant |
| Nickel/Photoredox Catalysis | C-H Amination/Alkene Coupling | High regioselectivity, mild reaction conditions |
Future work will likely focus on expanding the repertoire of transition-metal catalysts, including those based on earth-abundant metals, and exploring photocatalytic and electrocatalytic methods for C-H functionalization and other transformations of the this compound scaffold. rsc.orgorganic-chemistry.org
Flow Chemistry and Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly benefiting from the adoption of flow chemistry and green chemistry principles. These approaches offer significant advantages in terms of efficiency, safety, and sustainability over traditional batch processes.
Continuous flow synthesis has been successfully applied to the production of 7-ethyltryptophol, a key derivative of 7-ethylindole. acs.orgmdpi.comacs.org These processes often utilize microwave-assisted flow reactors to achieve rapid heating, short reaction times, and improved yields. mdpi.comgoogle.com For example, a continuous flow Fischer indole (B1671886) synthesis of 7-ethyltryptophol has been developed, demonstrating the potential for scalable and efficient production. acs.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can minimize the formation of byproducts. mdpi.com
Green chemistry principles are also being integrated into the synthesis of indole derivatives. This includes the use of environmentally benign solvents, such as water or ethanol (B145695), and the development of catalyst-free or solvent-free reaction conditions. tandfonline.comtandfonline.comrsc.orgresearchgate.net Microwave irradiation, in particular, has emerged as a powerful tool for accelerating reactions and reducing energy consumption in the synthesis of indole-containing compounds. tandfonline.comtandfonline.com
The table below outlines some green chemistry approaches relevant to the synthesis of this compound derivatives.
| Green Chemistry Approach | Key Features | Example Application |
| Continuous Flow Synthesis | Enhanced heat and mass transfer, improved safety, scalability. | Kilogram-scale production of 7-ethyltryptophol. acs.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. tandfonline.comtandfonline.com | Fischer indole synthesis of 7-ethyltryptophol. mdpi.comgoogle.com |
| Use of Green Solvents | Reduced environmental impact, improved safety. | Synthesis of indole derivatives in ethanol or water. rsc.org |
| Catalyst-Free Reactions | Avoidance of heavy metal contamination, simplified purification. | One-pot multicomponent synthesis of indole derivatives. rsc.org |
Future research in this area will likely focus on the development of fully integrated continuous flow systems that incorporate in-line purification and analysis, as well as the exploration of novel green catalysts and bio-catalytic methods for the synthesis of this compound and its derivatives.
Computational Design of New Reactions and Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new reactions and derivatives of this compound. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, provide valuable insights into the structural and electronic properties of molecules, guiding the rational design of novel compounds and reaction pathways. espublisher.comnih.govnih.govnih.gov
These computational approaches can be used to predict the reactivity of the this compound scaffold and to design new derivatives with specific electronic or steric properties. espublisher.com For example, molecular docking studies can be employed to understand the binding interactions of indole derivatives with specific targets, which can inform the design of new chemical biology tools. rsc.orgrsc.org
MD simulations can provide a dynamic picture of molecular interactions, helping to understand the stability of different conformations and the mechanism of reactions. nih.govnih.gov This information is crucial for optimizing reaction conditions and for designing catalysts that can favor specific reaction outcomes.
The table below lists some computational methods and their potential applications in the study of this compound.
| Computational Method | Application | Potential Insights |
| Molecular Docking | Predicting binding modes of derivatives to target proteins. | Guiding the design of chemical probes and tools. rsc.orgrsc.org |
| QSAR | Correlating structural features with chemical properties. | Predicting the reactivity and properties of new derivatives. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and reactions. | Understanding reaction mechanisms and conformational stability. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Predicting reaction pathways and spectroscopic properties. |
The integration of computational design with experimental synthesis and testing creates a powerful feedback loop that can significantly accelerate the pace of research in this compound chemistry.
Integration of this compound Scaffolds in Materials Science or Chemical Biology Tool Development
The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the development of novel materials and chemical biology tools.
In materials science, indole and its derivatives are being explored for their potential in organic electronics. nih.govmdpi.comacs.org The electron-rich nature of the indole ring system can be harnessed to create materials with interesting photophysical and electronic properties. mdpi.com The this compound scaffold could be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ethyl group at the 7-position can be used to tune the solubility and solid-state packing of these materials, which are critical parameters for device performance. The dihydro-indole core also offers a non-planar, flexible unit that can influence the morphological properties of materials.
As a chemical biology tool, the this compound scaffold can serve as a core structure for the development of chemical probes to study biological systems. By attaching fluorescent dyes, affinity tags, or reactive groups to the indoline core, researchers can create molecules that can be used to visualize, isolate, or identify specific biological targets. The versatility of the indoline ring allows for functionalization at various positions, enabling the creation of a diverse library of chemical tools.
The table below provides an overview of potential applications for the this compound scaffold in these emerging fields.
| Field | Potential Application | Rationale |
| Materials Science | Organic electronics (OLEDs, OFETs) | Electron-rich scaffold, tunable solubility and packing. nih.govmdpi.comacs.org |
| Materials Science | Functional polymers and coatings | Versatile building block for polymerization. chemimpex.com |
| Chemical Biology | Chemical probes and fluorescent labels | Scaffold for attaching reporter groups. |
| Chemical Biology | Building block for combinatorial libraries | Amenable to diverse chemical modifications. |
The future in this area will involve the synthesis and characterization of new materials and chemical tools based on the this compound scaffold and the evaluation of their performance in various applications.
Q & A
Basic: What are the optimal synthesis routes for 7-ethyl-2,3-dihydro-1H-indole, and how can yield be maximized?
The most reliable synthesis method for this compound is the Fischer indole synthesis , where phenylhydrazine reacts with a ketone (e.g., 3-pentanone) under acidic conditions (e.g., methanesulfonic acid in methanol under reflux) . Yield optimization involves:
- Temperature control : Maintaining reflux conditions (~80–100°C) to accelerate cyclization.
- Solvent selection : Polar aprotic solvents like methanol enhance reaction efficiency.
- Purification : Recrystallization or column chromatography (e.g., using ethyl acetate/hexane gradients) improves purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR identifies protons on the ethyl group (δ 1.2–1.4 ppm, triplet) and indole ring (δ 6.5–7.2 ppm, aromatic protons).
- 13C NMR confirms sp² carbons (δ 110–140 ppm) and aliphatic ethyl carbons (δ 10–30 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 161.24 for C₁₁H₁₅N) .
- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks in crystalline derivatives (e.g., using SHELXL for refinement) .
Advanced: How do substituents on the indole ring influence the compound's reactivity in nucleophilic substitution reactions?
Substituent effects depend on electronic and steric factors :
- Electron-withdrawing groups (e.g., nitro) : Increase electrophilicity at the 5-position, facilitating nucleophilic attack (e.g., SNAr reactions) .
- Electron-donating groups (e.g., ethyl) : Stabilize the indole ring, reducing reactivity but enhancing regioselectivity in alkylation or acylation reactions .
- Steric hindrance : Bulky substituents (e.g., diethyl groups) at the 3-position limit accessibility to the nitrogen atom, altering reaction pathways .
Advanced: What strategies resolve discrepancies in crystallographic data refinement for this compound derivatives?
Addressing crystallographic inconsistencies involves:
- Twin refinement : For twinned crystals (common in indole derivatives), use SHELXL or OLEX2 to model twin laws (e.g., inversion twinning in compound II in ).
- Hydrogen-bonding analysis : Validate intermolecular interactions (e.g., C–H⋯O bonds) using Mercury software to ensure structural plausibility .
- Disorder modeling : Apply restraints to overlapping atoms (e.g., ethyl groups) using anisotropic displacement parameters .
Advanced: How to design experiments to determine the mechanism of action of this compound in biological systems?
- Receptor binding assays : Use radioligand displacement studies (e.g., ³H-labeled serotonin) to assess affinity for serotonin receptors .
- Enzyme inhibition profiling : Test against cytochrome P450 isoforms (e.g., CYP3A4) via fluorometric assays to identify metabolic interactions .
- Cellular apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., HepG2) to evaluate anticancer potential .
- Computational docking : Simulate binding poses with AutoDock Vina to predict target proteins (e.g., kinases) .
Advanced: How can structural modifications enhance the bioactivity of this compound derivatives?
- Nitro group introduction : At the 5-position increases electrophilicity, enhancing interactions with DNA (e.g., topoisomerase inhibition) .
- Sulfonyl or acyl substituents : Improve solubility and pharmacokinetics (e.g., benzenesulfonyl derivatives in ).
- Heterocyclic fusion : Adding pyridazine rings (e.g., cyclopenta[c]pyridazin-3-yl) broadens target specificity (e.g., kinase inhibition) .
Advanced: What analytical approaches reconcile contradictory biological activity data across studies?
- Meta-analysis : Aggregate IC₅₀ values from multiple studies (e.g., antimicrobial assays) to identify concentration-dependent trends .
- Structure-activity relationship (SAR) modeling : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with bioactivity .
- Batch-effect correction : Normalize data for variations in cell culture conditions or assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
